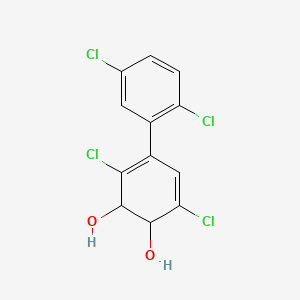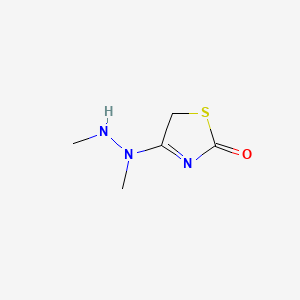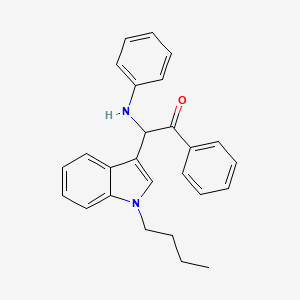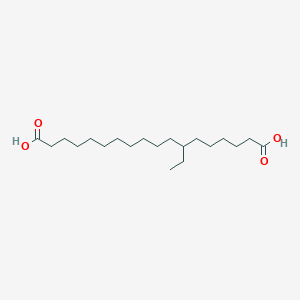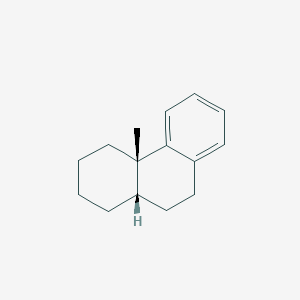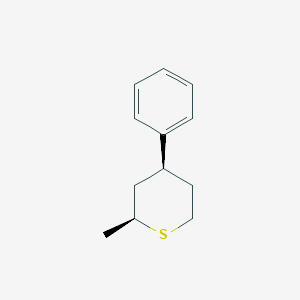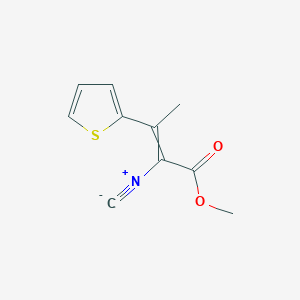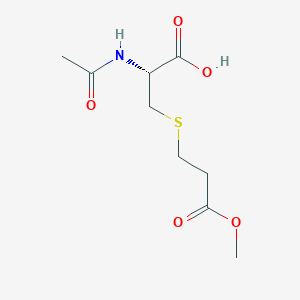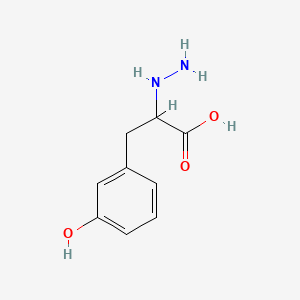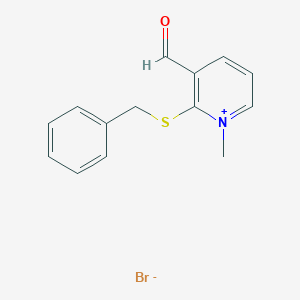
3,13-Dimethylnonacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,13-Dimethylnonacosane is a long-chain hydrocarbon with the molecular formula C31H64 It is a methyl-branched alkane, which means it has a straight chain of carbon atoms with methyl groups attached at specific positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,13-Dimethylnonacosane typically involves the alkylation of smaller hydrocarbons. One common method is the C-alkylation of long-chain alkanes using methylating agents under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale alkylation processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts, such as zeolites, can enhance the efficiency of the alkylation reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 3,13-Dimethylnonacosane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert the hydrocarbon into corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce saturated hydrocarbons.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, can be achieved using reagents like chlorine or bromine under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2), UV light
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated hydrocarbons
Applications De Recherche Scientifique
3,13-Dimethylnonacosane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain hydrocarbons in various chemical reactions.
Biology: This compound is found in the cuticular waxes of certain insects and is studied for its role in chemical communication and pheromone signaling.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its hydrophobic nature and ability to form stable complexes with other molecules.
Industry: It is used in the formulation of lubricants and as a component in the production of specialty chemicals.
Mécanisme D'action
The mechanism by which 3,13-Dimethylnonacosane exerts its effects is primarily through its interaction with other molecules. In biological systems, it can act as a pheromone by binding to specific receptors on the surface of target organisms, triggering a behavioral response. In chemical reactions, its reactivity is influenced by the presence of methyl groups, which can affect the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
3,11-Dimethylnonacosane: Another methyl-branched alkane with similar chemical properties but different methyl group positions.
3,13-Dimethyloctacosane: A similar compound with one less carbon atom in the chain.
3,13-Dimethyltriacontane: A similar compound with one more carbon atom in the chain.
Uniqueness: 3,13-Dimethylnonacosane is unique due to its specific methyl group positions, which can influence its physical and chemical properties. This positional isomerism can result in different reactivity and interactions compared to other similar compounds.
Propriétés
Numéro CAS |
73189-63-6 |
|---|---|
Formule moléculaire |
C31H64 |
Poids moléculaire |
436.8 g/mol |
Nom IUPAC |
3,13-dimethylnonacosane |
InChI |
InChI=1S/C31H64/c1-5-7-8-9-10-11-12-13-14-15-16-18-22-25-28-31(4)29-26-23-20-17-19-21-24-27-30(3)6-2/h30-31H,5-29H2,1-4H3 |
Clé InChI |
PBHGXRCCYYTOAK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C)CCCCCCCCCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


